N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOPONWLLCOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C17H20FN3O4
- Molecular Weight : 357.36 g/mol
- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling and cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, which could lead to reduced cell proliferation in cancerous cells.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, suggesting a role in mitigating oxidative stress.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways.
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide.
Table 1: Summary of Biological Assays
Case Studies
Recent studies have highlighted the potential applications of this compound in treating various conditions:
- Cancer Treatment : A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its kinase inhibition properties.
- Diabetes Management : Another investigation assessed its effects on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels, suggesting potential use as an antidiabetic agent.
- Neuroprotection : Research has indicated that similar compounds can protect neuronal cells from damage caused by oxidative stress, which may open avenues for treating neurodegenerative diseases.
類似化合物との比較
Compound 35 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide
- Structural Differences : Replaces the benzodioxol group with a brominated benzodiazolone and substitutes the fluoropyrimidine with a methoxy-methylpyridine.
- Synthesis: Yield of 56% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and 3-amino-6-methoxy-5-methylpyridine .
Compound 12 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-fluorophenyl)piperidine-1-carboxamide
- Structural Differences : Features a chloro-benzodiazolone instead of benzodioxol and a 3-fluorophenyl group instead of fluoropyrimidine.
- Synthesis: 65% yield via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and 3-fluorophenyl isocyanate .
Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
- Structural Differences : Retains the piperidine carboxamide backbone but replaces benzodioxol with a 4-fluorophenyl-oxadiazole system.
- Pharmacology : Exhibited higher binding affinity to Mycobacterium tuberculosis targets compared to standards, attributed to the oxadiazole’s electron-deficient aromatic system .
Compound from : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide
- Structural Differences : Uses a piperazine carboxamide (vs. piperidine) and incorporates a trifluoromethylpyridine-benzoxazine system.
- Application : Demonstrates the versatility of carboxamide scaffolds in targeting diverse biological pathways .
Pharmacological and Binding Properties
Key Observations :
- The target compound ’s benzodioxol group may enhance CNS permeability due to its lipophilic nature, while the 5-fluoropyrimidine could improve kinase selectivity via halogen bonding .
- Compound C22 ’s oxadiazole ring contributes to antitubercular activity, suggesting that electron-withdrawing substituents enhance receptor interactions .
- Synthetic yields vary significantly (56–65%), with halogenated intermediates (e.g., bromo or chloro) requiring optimized coupling conditions .
準備方法
Organometallic Cyclization Methods
Piperidine rings are efficiently constructed via organozinc-mediated cyclizations. As demonstrated by White et al., β-aminoalkyl zinc iodides (e.g., 1 ) react with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis to yield 5-methylenepiperidines (2 ) (Table 1). Hydrogenation of 2 produces stereoselective 5-methylpiperidines (3 ), though stereochemical outcomes depend on protecting groups (e.g., Boc vs. TFA).
Table 1: Cyclization of β-Aminoalkyl Zinc Reagents
| Starting Material | Product (Yield %) | Conditions |
|---|---|---|
| Boc-protected 1 | 2a (75%) | CuI, THF, 0°C → RT |
| TFA-protected 1 | 2b (82%) | CuI, DMF, 25°C |
Reductive Amination and Ring-Closing Metathesis (RCM)
Sun et al. synthesized pipecolate derivatives via allylation and RCM (Scheme 1). For example, allylation of 4 followed by N-allylation and RCM with Grubbs catalyst yields unsaturated piperidine 5 (95% yield). Subsequent hydrogenation or functionalization introduces substituents at position 3.
Introduction of the 5-Fluoropyrimidin-2-Yloxy Group
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 5-fluoropyrimidine ring facilitates SNAr reactions. Treatment of 2-chloro-5-fluoropyrimidine (6 ) with 3-hydroxypiperidine (7 ) in the presence of NaH/DMF at 80°C affords 8 (Scheme 2). Fluorine at position 5 enhances the leaving group ability of chloride at position 2.
Scheme 2: SNAr Etherification
$$ \text{2-Chloro-5-fluoropyrimidine} + \text{3-Hydroxypiperidine} \xrightarrow{\text{NaH, DMF}} \text{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidine} $$
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) couple 3-hydroxypiperidine with 2-hydroxy-5-fluoropyrimidine (9 ) to form 8 in 68% yield.
Carboxamide Formation
Acylation of Piperidine Amine
Activation of 2H-1,3-benzodioxol-5-carboxylic acid (10 ) as its acid chloride (11 ) using SOCl2 enables coupling with 3-[(5-fluoropyrimidin-2-yl)oxy]piperidine (8 ) in anhydrous THF (Scheme 3). Triethylamine scavenges HCl, yielding the target carboxamide (12 ) in 85% purity.
Scheme 3: Carboxamide Coupling
$$ \text{8} + \text{11} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2H-1,3-Benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide} $$
Catalytic Amide Bond Formation
Alternatively, EDCl/HOBt-mediated coupling of 10 and 8 in DCM improves yields to 92% with reduced epimerization risk.
Stereochemical Considerations
Chiral pool strategies using L-serine-derived zinc reagents (e.g., 13 ) enable enantioselective synthesis of 2,6-disubstituted piperidines. Asymmetric hydrogenation of intermediates using Ru-BINAP catalysts achieves >90% ee for cis-3,5-disubstituted piperidines.
Purification and Characterization
- Chromatography : Flash chromatography (SiO2, EtOAc/hexane) removes unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water enhances purity (>99% by HPLC).
- Spectroscopy : $$ ^1\text{H NMR} $$ (δ 7.85 ppm, pyrimidine H), $$ ^{19}\text{F NMR} $$ (δ -112 ppm, CF), and HRMS confirm structure.
Scalability and Process Optimization
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
